

Spectroscopic Analysis of (S)-1-(4-Fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic analysis of the chiral alcohol **(S)-1-(4-Fluorophenyl)ethanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data

The empirical formula for **(S)-1-(4-Fluorophenyl)ethanol** is C₈H₉FO, with a molecular weight of 140.16 g/mol. [1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.33	m	-	2H	Ar-H
7.02	m	-	2H	Ar-H
4.85	q	6.4	1H	CH-OH
2.02	s	-	1H	OH
1.46	d	6.4	3H	CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
160.1	C-F
141.5	Ar-C
127.0	Ar-CH
115.2	Ar-CH
69.8	CH-OH
25.3	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
3363	O-H stretch (alcohol)
1605	C=C stretch (aromatic)
1510	C=C stretch (aromatic)
1084	C-O stretch (secondary alcohol)
836	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Interpretation
140	[M] ⁺ (Molecular Ion)
125	[M - CH ₃] ⁺
97	[M - CH ₃ - CO] ⁺ or [C ₆ H ₄ F] ⁺
77	[C ₆ H ₅] ⁺
75	[C ₆ H ₃] ⁺

Experimental Protocols

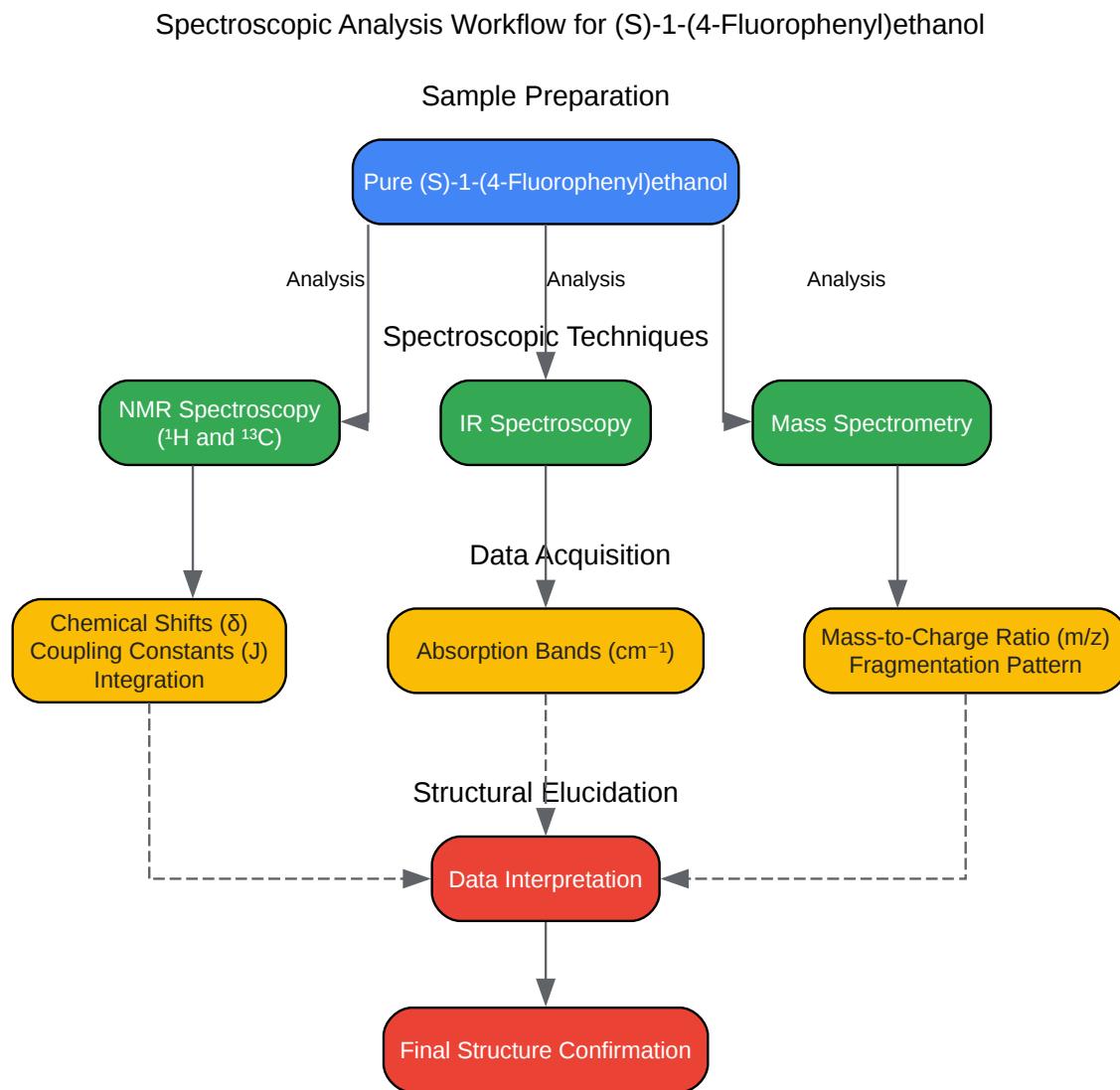
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: A sample of **(S)-1-(4-Fluorophenyl)ethanol** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution was then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.
- ^1H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol


- Sample Preparation: A drop of neat **(S)-1-(4-Fluorophenyl)ethanol** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was obtained by scanning the sample over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS) Protocol

- Sample Introduction: A dilute solution of **(S)-1-(4-Fluorophenyl)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
- Ionization Method: Electron Ionization (EI) was used to generate charged fragments of the molecule. The sample was bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum.

Workflow and Data Interpretation

The logical flow of spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates the typical workflow.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **(S)-1-(4-Fluorophenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]
- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-(4-Fluorophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012008#spectroscopic-analysis-of-s-1-4-fluorophenyl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com